![molecular formula C13H19N5O2 B5592150 3-methyl-7-[2-(1-piperidinyl)ethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5592150.png)
3-methyl-7-[2-(1-piperidinyl)ethyl]-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
Synthesis Analysis
The synthesis of purine derivatives, including 3-methyl-7-[2-(1-piperidinyl)ethyl]-3,7-dihydro-1H-purine-2,6-dione, involves complex chemical processes. Research by Chłoń-Rzepa et al. (2004) details the synthesis of similar purine derivatives, showing how different substituents affect the compound's properties and activities, particularly in the cardiovascular domain (Chłoń-Rzepa et al., 2004).
Molecular Structure Analysis
The molecular structure of purine derivatives, including this compound, is crucial for understanding their interaction mechanisms. Khan et al. (2013) provide insights into the molecular structure of related compounds, highlighting the importance of the piperidine moiety in the molecular conformation (Khan et al., 2013).
Chemical Reactions and Properties
Purine-6,8-diones, a related class, undergo various chemical reactions, including ionization and methylation, as explored by Rahat et al. (1974). These reactions are influenced by the presence of methyl groups and other substituents, which could be extrapolated to the compound (Rahat et al., 1974).
Physical Properties Analysis
The physical properties of purine derivatives are influenced by their molecular structure. Studies like the one by Weatherhead-Kloster et al. (2005) on 1,4-piperazine-2,5-diones can provide insights into the physical properties of similar compounds, including solubility, crystallization behavior, and hydrogen bonding capabilities (Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis
The chemical properties of such compounds are deeply linked to their molecular structure and substituent groups. For example, the synthesis and properties of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione, discussed by Leung et al. (1987), highlight how variations in alkyl groups affect chemical properties like inhibitory activity, which could be relevant to understanding the chemical behavior of 3-methyl-7-[2-(1-piperidinyl)ethyl]-3,7-dihydro-1H-purine-2,6-dione (Leung et al., 1987).
properties
IUPAC Name |
3-methyl-7-(2-piperidin-1-ylethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2/c1-16-11-10(12(19)15-13(16)20)18(9-14-11)8-7-17-5-3-2-4-6-17/h9H,2-8H2,1H3,(H,15,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUFBKQYEZCSRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C=N2)CCN3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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